Cas no 851045-38-0 (Methyl 2-Amino-4-bromo-3-methylbenzoate)

Methyl 2-Amino-4-bromo-3-methylbenzoate structure
851045-38-0 structure
Product name:Methyl 2-Amino-4-bromo-3-methylbenzoate
CAS No:851045-38-0
MF:C9H10BrNO2
MW:244.085201740265
MDL:MFCD17244231
CID:1833368
PubChem ID:22890262

Methyl 2-Amino-4-bromo-3-methylbenzoate Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid, 2-amino-4-bromo-3-methyl-, methyl ester
    • Methyl 2-amino-4-bromo-3-methylbenzoate
    • SCHEMBL2472606
    • BJB04538
    • methyl2-amino-4-bromo-3-methylbenzoate
    • DB-142837
    • Z1037345878
    • AKOS012203882
    • AT23490
    • 851045-38-0
    • FOCWGRWJOKQCAE-UHFFFAOYSA-N
    • CS-0182634
    • EN300-94720
    • Methyl 2-Amino-4-bromo-3-methylbenzoate
    • MDL: MFCD17244231
    • Inchi: 1S/C9H10BrNO2/c1-5-7(10)4-3-6(8(5)11)9(12)13-2/h3-4H,11H2,1-2H3
    • InChI Key: FOCWGRWJOKQCAE-UHFFFAOYSA-N
    • SMILES: O=C(C1C(N)=C(C)C(Br)=CC=1)OC

Computed Properties

  • Exact Mass: 242.98949g/mol
  • Monoisotopic Mass: 242.98949g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 198
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 52.3Ų

Methyl 2-Amino-4-bromo-3-methylbenzoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-94720-5.0g
methyl 2-amino-4-bromo-3-methylbenzoate
851045-38-0 95%
5.0g
$1935.0 2024-05-21
Enamine
EN300-94720-1.0g
methyl 2-amino-4-bromo-3-methylbenzoate
851045-38-0 95%
1.0g
$543.0 2024-05-21
Enamine
EN300-94720-10g
methyl 2-amino-4-bromo-3-methylbenzoate
851045-38-0 95%
10g
$3191.0 2023-09-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1253304-5g
Methyl 2-amino-4-bromo-3-methylbenzoate
851045-38-0 97%
5g
¥7209.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1253304-1g
Methyl 2-amino-4-bromo-3-methylbenzoate
851045-38-0 97%
1g
¥2077.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1253304-500mg
Methyl 2-amino-4-bromo-3-methylbenzoate
851045-38-0 97%
500mg
¥1388.00 2024-07-28
A2B Chem LLC
AV36611-50mg
methyl 2-amino-4-bromo-3-methylbenzoate
851045-38-0 97%
50mg
$19.00 2024-04-19
Aaron
AR019TGV-100mg
methyl 2-amino-4-bromo-3-methylbenzoate
851045-38-0 97%
100mg
$38.00 2025-02-08
Aaron
AR019TGV-250mg
methyl 2-amino-4-bromo-3-methylbenzoate
851045-38-0 97%
250mg
$71.00 2025-02-08
1PlusChem
1P019T8J-50mg
methyl 2-amino-4-bromo-3-methylbenzoate
851045-38-0 97%
50mg
$18.00 2025-03-03

Additional information on Methyl 2-Amino-4-bromo-3-methylbenzoate

Methyl 2-Amino-4-bromo-3-methylbenzoate (CAS No. 851045-38-0): A Key Intermediate in Modern Pharmaceutical Synthesis

Methyl 2-Amino-4-bromo-3-methylbenzoate, identified by its CAS number 851045-38-0, is a versatile chemical compound that has garnered significant attention in the field of pharmaceutical synthesis. This compound serves as a crucial intermediate in the development of various therapeutic agents, particularly those targeting neurological and inflammatory disorders. Its unique structural features, including the presence of an amino group, a bromine substituent, and a methyl group on the benzoate backbone, make it a valuable building block for medicinal chemists.

The synthesis of Methyl 2-Amino-4-bromo-3-methylbenzoate involves a series of well-established organic reactions that highlight its importance in industrial chemistry. The benzoate moiety, derived from benzoic acid derivatives, is a common scaffold in many pharmaceuticals due to its stability and biocompatibility. The amino group at the 2-position enhances the compound's reactivity, allowing for further functionalization through condensation reactions or nucleophilic substitutions. Meanwhile, the bromine atom at the 4-position provides a handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures.

In recent years, Methyl 2-Amino-4-bromo-3-methylbenzoate has been extensively studied for its potential applications in drug discovery. One notable area of research is its role in developing novel antipsychotic and antidepressant agents. The structural motif of this compound shares similarities with several known psychotropic drugs, suggesting that it could serve as a lead compound for designing next-generation therapeutics. Additionally, its brominated aromatic ring system makes it an attractive candidate for investigating mechanisms involving aryl radical intermediates, which are implicated in various biological processes.

Another significant application of Methyl 2-Amino-4-bromo-3-methylbenzoate is in the synthesis of anti-inflammatory compounds. The presence of both amino and carboxylate groups allows for the formation of amides or esters that are known to modulate inflammatory pathways. Recent studies have demonstrated that derivatives of this compound exhibit promising anti-inflammatory activity by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings underscore the compound's potential as a starting point for developing new treatments for chronic inflammatory diseases.

The pharmaceutical industry has also explored Methyl 2-Amino-4-bromo-3-methylbenzoate as a precursor for anticancer agents. The bromine substituent on the aromatic ring facilitates palladium-catalyzed coupling reactions, enabling the introduction of diverse functional groups that can enhance binding affinity to target proteins involved in cancer cell proliferation. Preliminary studies have shown that certain analogs derived from this compound exhibit cytotoxic effects against various cancer cell lines, including those resistant to conventional chemotherapies. This opens up new avenues for developing targeted therapies with improved efficacy and reduced side effects.

Beyond its pharmaceutical applications, Methyl 2-Amino-4-bromo-3-methylbenzoate has found utility in materials science and agrochemical research. Its ability to undergo selective functionalization makes it a valuable intermediate in synthesizing organic electronic materials, such as conductive polymers and light-emitting diodes (LEDs). Furthermore, researchers have investigated its use in developing novel pesticides and herbicides by leveraging its structural features to interact with biological targets in plants and pests.

The industrial production of Methyl 2-Amino-4-bromo-3-methylbenzoate adheres to stringent quality control measures to ensure consistency and purity. Advanced synthetic routes have been optimized to minimize byproducts and maximize yield, making it economically viable for large-scale applications. Continuous improvements in catalytic systems and green chemistry principles have further enhanced the sustainability of its synthesis, aligning with global efforts to reduce environmental impact.

In conclusion, Methyl 2-Amino-4-bromo-3-methylbenzoate (CAS No. 851045-38-0) is a multifaceted compound with broad applications across pharmaceuticals, materials science, and agrochemicals. Its unique structural properties enable diverse chemical transformations, making it an indispensable tool for researchers and industrial chemists alike. As scientific understanding progresses, the potential uses of this compound are expected to expand further, driving innovation in multiple sectors.

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